molecular formula C15H15NO3S B2617381 Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate CAS No. 864940-54-5

Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate

Cat. No. B2617381
M. Wt: 289.35
InChI Key: BPNWGHLVACAVKX-UHFFFAOYSA-N
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Description

Thiophene-based analogs, such as Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds is characterized by a five-membered ring made up of one sulfur as a heteroatom . The exact molecular structure of Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate is not explicitly mentioned in the search results.


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, in particular, is a condensation reaction that produces aminothiophene derivatives .

Scientific Research Applications

Organic Synthesis and Chemical Reactions A general, mild, and efficient protocol for the synthesis of ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate is achieved using H3PMo12O40 in ethanol at 0°C by a one-pot, three-component condensation. This method presents advantages like convenient operation, excellent yields, and being environmentally benign, highlighting a plausible formation mechanism (Xiao-qing Li & Lan-zhi Wang, 2014).

Antimicrobial Activity Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate and its derivatives exhibit significant in vitro antimicrobial activity, with some compounds more potent than standard drugs against Aspergillus fumigatus and Syncephalastrum racemosum. This study underscores the potential of these compounds as antimicrobial agents, supported by molecular modeling for the most active compounds (Y. Mabkhot et al., 2015).

Pharmacological Evaluation Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been synthesized and evaluated as glutaminase inhibitors, highlighting some truncated analogs that retained the potency of the original compound with improved aqueous solubility. These analogs demonstrated the ability to attenuate the growth of human lymphoma B cells in vitro and in a mouse xenograft model, indicating their potential therapeutic applications (K. Shukla et al., 2012).

Antibacterial and Antifungal Activity Novel 2-aminothiophene derivatives have been synthesized and evaluated for their antimicrobial activity. These derivatives exhibit excellent biological activities, such as antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities, providing a significant contribution to the development of new therapeutic agents (K. C. Prasad et al., 2017).

Anti-rheumatic Potential Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes exhibit significant antioxidant, analgesic, and anti-rheumatic effects. This study highlights the potential of these compounds for treating rheumatic diseases, backed by in vivo models (Y. Sherif & N. Hosny, 2014).

properties

IUPAC Name

ethyl 2-[(2-phenylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-2-19-15(18)12-8-9-20-14(12)16-13(17)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNWGHLVACAVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate

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